4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1,2,3-thiadiazole-5-carboxamide

Description

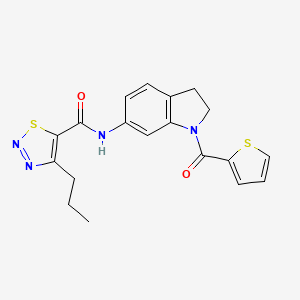

This compound features a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide linker at position 5. The carboxamide is connected to an indolin-6-yl moiety, which is further functionalized with a thiophene-2-carbonyl group at the indoline nitrogen.

Properties

IUPAC Name |

4-propyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-2-4-14-17(27-22-21-14)18(24)20-13-7-6-12-8-9-23(15(12)11-13)19(25)16-5-3-10-26-16/h3,5-7,10-11H,2,4,8-9H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQPTSULDNNLMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 398.5 g/mol. The structure features a thiadiazole ring fused with an indoline moiety and a thiophene carbonyl group, contributing to its unique biological properties .

Biological Activity Overview

Thiadiazole derivatives have garnered attention due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The specific compound under discussion has shown promising results in various studies.

Antimicrobial Activity

In vitro studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar in structure to this compound have been reported to inhibit bacterial growth effectively. A study indicated that certain thiazolidinone derivatives had minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Antiviral Activity

Research has also highlighted the antiviral potential of thiadiazole derivatives. A comprehensive overview noted that N-heterocycles can significantly affect viral life cycles. Certain thiazolidinone derivatives have been shown to inhibit the activity of viral polymerases by more than 95% in vitro . The specific mechanisms often involve interference with viral replication processes.

Anticancer Activity

Thiadiazole compounds have been extensively studied for their anticancer properties. Recent literature emphasizes the potential of thiazolidinone derivatives as multi-target enzyme inhibitors in cancer therapy. These compounds have demonstrated significant cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications on the thiadiazole scaffold can enhance anticancer efficacy.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- Study on Thiadiazole Derivatives : A study evaluated a series of thiadiazole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly increased cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .

- Antiviral Efficacy : Another investigation focused on the antiviral properties of thiadiazole derivatives against Hepatitis C Virus (HCV). The study found that specific compounds exhibited EC50 values as low as 0.35 μM, indicating potent antiviral activity .

Research Findings and Mechanisms

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act by inhibiting key enzymes involved in pathogen metabolism or viral replication.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1,2,3-thiadiazole-5-carboxamide. The compound exhibits promising activity against various cancer cell lines.

Case Studies

A notable study evaluated a series of 1,3,4-thiadiazole derivatives for their in vitro cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

Thiadiazole derivatives have also shown efficacy as antimicrobial agents. The compound's structure allows for interaction with various biological targets in microbial cells.

Pharmacological Activities

Research indicates that thiadiazoles possess:

- Antibacterial Properties : Effective against a range of bacterial strains.

- Antifungal Activity : Inhibiting the growth of pathogenic fungi.

These activities are essential for developing new antibiotics amid rising resistance to existing drugs .

Other Therapeutic Applications

Beyond anticancer and antimicrobial effects, this compound may have roles in treating other conditions:

Anti-inflammatory Effects

Thiadiazole compounds have been linked to anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases.

Neuroprotective Effects

Some studies suggest potential neuroprotective roles for thiadiazoles, which may help in conditions like Alzheimer's disease by preventing neuronal damage .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole and Thiazole Carboxamides

4-propyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1,2,3-thiadiazole-5-carboxamide

- Core : 1,2,3-thiadiazole with a propyl group.

- Linker : Carboxamide connected to a thiophene-2-carbonyl-substituted indoline.

- Key Features : Combines electron-deficient thiadiazole with aromatic thiophene and indoline systems.

- N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide (BP 27384) Core: Thiazole ring. Substituents: Chloro-methylphenyl and piperazinyl-pyrimidine groups. The piperazinyl-pyrimidine substituent may enhance solubility compared to the hydrophobic propyl group in the main compound .

2-ethoxy-N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide

Thiophene-Carbonyl Derivatives

- Ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate Core: Pyrazolone. Substituents: Thiophene-2-carbonyl and cyano groups. Biological Activity: Demonstrated antidepressant effects in preclinical models, suggesting that the thiophene-carbonyl moiety may contribute to CNS activity .

- (2-oxo-4-vinyltetrahydrofuran-3-yl) (3,4,5-trimethoxyphenyl)methyl thiophene-2-carboxylate Core: Podophyllotoxin derivative. Substituents: Thiophene-2-carboxylate and trimethoxyphenyl groups.

Data Tables

Table 1: Structural Comparison of Key Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,2,3-thiadiazole carboxamide derivatives, and how can these be adapted for the target compound?

- Methodological Answer : The synthesis of 1,2,3-thiadiazole derivatives typically involves cyclization reactions. For example, thiosemicarbazides or N-phenylhydrazinecarboxamides are reacted with trichloroethylcarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core . Adapting this to the target compound would require substituting the indolin-6-yl and thiophene-2-carbonyl moieties during the coupling steps. Structural confirmation via and NMR spectroscopy is critical .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Multi-spectral techniques are essential:

- NMR : Confirms the presence of propyl, thiophene, and indoline groups via proton shifts (e.g., aromatic protons at δ 6.8–8.2 ppm, propyl CH at δ 0.9–1.1 ppm) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1660–1680 cm) and thiadiazole (C-S-C, ~650–680 cm) stretches .

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns.

Q. What solvents and catalysts are optimal for thiadiazole cyclization?

- Methodological Answer : Polar aprotic solvents like DMF or acetonitrile are preferred for cyclization due to their ability to stabilize intermediates. Catalysts such as iodine or POCl (for dehydration) enhance reaction efficiency. For example, POCl in reflux conditions (90°C, 3 hours) promotes cyclization in similar thiadiazole syntheses .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiophene-2-carbonylindolin moiety coupling?

- Methodological Answer :

- Temperature Control : Maintain reflux (80–100°C) to ensure activation of acylating agents.

- Coupling Agents : Use EDCI/HOBt or DCC/DMAP for amide bond formation between the thiophene carbonyl and indolin amine.

- Solvent Choice : Dichloromethane or THF minimizes side reactions.

- Monitoring : TLC or HPLC tracks reaction progress to halt at peak yield (~70–80% based on analogous syntheses) .

Q. What strategies resolve contradictions in biological activity data across similar thiadiazole derivatives?

- Methodological Answer : Contradictions often arise from substituent effects. For example:

- Electron-Withdrawing Groups (e.g., -NO) may enhance antimicrobial activity but reduce solubility, skewing in vitro results .

- Pharmacokinetic Profiling : Compare logP values (e.g., calculated vs. experimental) to assess bioavailability discrepancies.

- Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobials, IC for cytotoxicity) to normalize data .

Q. How do computational methods aid in predicting the compound’s reactivity and binding affinity?

- Methodological Answer :

- Docking Studies : Tools like AutoDock Vina model interactions with target proteins (e.g., bacterial enzymes or cancer biomarkers). For example, thiophene rings may engage in π-π stacking with tyrosine residues .

- DFT Calculations : Predict electrophilic sites (e.g., thiadiazole sulfur) for functionalization or degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.